Methyl 7,7-dichlorohept-6-enoate
Description
Methyl 7,7-dichlorohept-6-enoate is a chlorinated unsaturated methyl ester characterized by a seven-carbon chain with a dichloro-substituted double bond at the sixth position and a terminal methyl ester group. Chlorinated esters like this are typically synthesized via halogenation of alkenoates or esterification of chlorinated carboxylic acids. Such compounds often serve as intermediates in organic synthesis, agrochemicals, or pharmaceutical precursors due to their electrophilic reactivity and stability conferred by the ester group and chlorine substituents .
Properties
CAS No. |
54192-00-6 |
|---|---|
Molecular Formula |
C8H12Cl2O2 |
Molecular Weight |
211.08 g/mol |
IUPAC Name |
methyl 7,7-dichlorohept-6-enoate |
InChI |
InChI=1S/C8H12Cl2O2/c1-12-8(11)6-4-2-3-5-7(9)10/h5H,2-4,6H2,1H3 |
InChI Key |
AIMJOQZEIFAVMF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC=C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7,7-dichlorohept-6-enoate typically involves the chlorination of heptenoic acid derivatives followed by esterification. One common method includes the reaction of 7,7-dichlorohept-6-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 7,7-dichlorohept-6-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed:
Oxidation: Formation of 7,7-dichlorohept-6-enoic acid.
Reduction: Formation of 7,7-dichlorohept-6-enol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 7,7-dichlorohept-6-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 7,7-dichlorohept-6-enoate involves its interaction with specific molecular targets. The chlorine atoms and ester group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 7,7-dichlorohept-6-enoate with structurally or functionally related methyl esters and chlorinated alkenoates.
Methyl 6-Chloro-3-[2-(2,4-Dihydroxybenzylidene)-1-Methylhydrazino]-1,1-Dioxo-1,4,2-Benzodithiazine-7-Carboxylate (Compound 15)
- Structure : Features a benzodithiazine core with a chloro substituent and ester group.
- Physical Properties : Melting point (310–311°C dec.), IR absorption at 1715 cm⁻¹ (C=O), and NMR signals indicative of aromatic and hydrazine moieties .
- Reactivity : The chloro and ester groups enhance electrophilicity, enabling participation in nucleophilic substitutions.
Methyl (5R,6S)-(E)-7-Oxo-5,6-Isopropylidenedioxyhept-3-enoate (Compound 4)
- Structure : Contains an oxo group and isopropylidene-protected diol, differing in substitution pattern from the dichloroalkene in the target compound.
- Applications : Used in stereoselective synthesis of natural products, highlighting the versatility of unsaturated esters in complex molecule assembly .
Methyl Palmitate and Ethyl Linolenate
- Structure : Saturated (C16:0) and polyunsaturated (C18:3) fatty acid esters.
- Physical Properties : Lower melting points compared to chlorinated esters due to lack of polar substituents.
- Applications : Widely used in biofuels, cosmetics, and as reference standards in chromatography .

- Contrast: this compound’s chlorine atoms increase density and reactivity, making it less suited for bulk applications but valuable in niche syntheses .
8-O-Acetylshanzhiside Methyl Ester
- Structure : A cyclic methyl ester with acetyl and glycosidic groups.
- Applications: Pharmacological research and reference standard, contrasting with the simpler, chlorinated structure of this compound .
- Reactivity : The acetyl group enhances solubility in polar solvents, whereas chlorine substituents may reduce solubility in aqueous systems .
Data Tables
Table 1: Key Properties of this compound and Analogs
*Properties inferred from structural analogs.
Table 2: Spectral Data Comparison
Research Findings and Trends
- Synthetic Utility: Chlorinated esters like this compound are pivotal in Diels-Alder reactions and cross-coupling chemistry, leveraging the electron-withdrawing effect of chlorine .
- Stability: Dichloroalkenes exhibit greater thermal stability than non-halogenated analogs but are prone to hydrolysis under basic conditions .
- Biological Activity : While methyl palmitate and 8-O-acetylshanzhiside show bioactivity, the dichloro compound’s toxicity profile remains underexplored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

